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Compound of Interest

Compound Name: Anticancer agent 106

Cat. No.: B12402365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on the anticancer agent

ADG106, a CD137 agonist antibody, with its first-generation alternatives, urelumab and

utomilumab. The information is compiled from preclinical and Phase 1 clinical trial data to

support independent validation and further research.

Introduction to CD137 (4-1BB) Agonism in Cancer
Immunotherapy
CD137, also known as 4-1BB, is a costimulatory receptor expressed on activated T cells and

natural killer (NK) cells.[1][2] Agonistic antibodies targeting CD137 aim to enhance anti-tumor

immunity by stimulating the proliferation and effector functions of these immune cells.[1][2][3]

This approach has been a focus of cancer immunotherapy, leading to the development of

several monoclonal antibodies.

ADG106 is a fully human, ligand-blocking, agonistic anti-CD137 IgG4 monoclonal antibody. It is

designed to have a balanced safety and efficacy profile, addressing the limitations of earlier

CD137 agonists.

Comparative Analysis of CD137 Agonist Antibodies
This guide focuses on comparing ADG106 with two first-generation anti-CD137 antibodies:
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Urelumab (BMS-663513): A fully human IgG4 agonistic antibody. Its clinical development

was hampered by dose-limiting hepatotoxicity.

Utomilumab (PF-05082566): A fully human IgG2 agonistic antibody. It demonstrated a more

favorable safety profile but showed limited single-agent efficacy in clinical trials.

Quantitative Data Summary
The following tables summarize the key preclinical and clinical findings for ADG106, urelumab,

and utomilumab based on published data.

Table 1: Preclinical Efficacy
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Parameter ADG106 Urelumab Utomilumab

Mechanism of Action

Ligand-blocking

CD137 agonist,

FcγRIIB-mediated

crosslinking

Non-ligand-blocking

CD137 agonist

Ligand-competing

CD137 agonist

In vitro NF-κB

Activation

Strong agonistic

activity with FcγRIIB

crosslinking, stronger

than utomilumab,

comparable to

urelumab

Strong agonistic

activity

Weaker agonistic

activity compared to

urelumab and

ADG106

In vitro T-cell

Proliferation & IFN-γ

Secretion

Enhances T-cell

activation and IFN-γ

secretion

Enhances T-cell

survival and IFN-γ

production

Induces T-cell

proliferation and

cytokine production

In vivo Tumor Growth

Inhibition (Syngeneic

Models)

Significant, dose-

dependent tumor

growth inhibition in

H22 liver, CT26 colon,

and EMT6 breast

cancer models

Slows tumor growth in

humanized mouse

models

Limited single-agent

efficacy in some

preclinical models

Preclinical Safety

(Liver Toxicity)

No significant

increase in ALT/AST

levels or immune cell

infiltration in the liver

in mice

Dose-dependent

hepatotoxicity

observed in clinical

trials

Generally well-

tolerated in preclinical

models

Table 2: Phase 1 Clinical Trial Data
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Parameter ADG106 Urelumab Utomilumab

Patient Population

Advanced solid

tumors and non-

Hodgkin's lymphoma

Advanced solid

tumors and lymphoma

Advanced solid

tumors and non-

Hodgkin's lymphoma

Dose Limiting Toxicity

(DLT)

Grade 4 neutropenia

at 10.0 mg/kg (in one

patient, 6.3%)

Severe hepatotoxicity

at doses ≥1 mg/kg

No DLTs reported up

to 10 mg/kg

Most Frequent

Treatment-Related

Adverse Events

(TRAEs)

Leukopenia (22.6%),

neutropenia (22.6%),

elevated ALT (22.6%),

rash (21.0%), itching

(17.7%), elevated AST

(17.7%)

Increased AST (27%),

increased ALT (27%),

fatigue (24%) at doses

≥1 mg/kg. Fatigue

(16%) and nausea

(13%) at 0.1 mg/kg

Fatigue (16.4%)

Objective Response

Rate (ORR) -

Monotherapy

Not reported in initial

Phase 1; disease

control rate of 56%

Limited efficacy at

safer doses

3.8% in patients with

advanced solid tumors

Disease Control Rate

(DCR) - Monotherapy
56% in a Phase 1 trial

Not explicitly reported

as a primary outcome

in available safety

analyses.

Not explicitly reported

as a primary outcome

in the initial Phase 1

study.

Experimental Protocols
NF-κB Reporter Gene Assay (ADG106)
This assay evaluates the ability of ADG106 to activate the CD137 signaling pathway, leading to

the activation of the transcription factor NF-κB.

Cell Lines: Human CD137-expressing Jurkat cells with an NF-κB-luciferase reporter

construct and CHO-K1 cells expressing human FcγRIIB are used.

Procedure:

The Jurkat reporter cells are co-cultured with the FcγRIIB-expressing CHO-K1 cells.
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Serially diluted ADG106 or control antibody is added to the co-culture.

The cells are incubated for 6 hours.

Luciferase activity, indicative of NF-κB activation, is measured using a bioluminescence

assay.

T-Cell Activation Assay (ADG106)
This assay assesses the co-stimulatory activity of ADG106 on human T-cells.

Cell Isolation: Human CD8+ T cells are isolated from healthy donors.

Procedure:

A 96-well plate is pre-coated with a suboptimal concentration of anti-CD3 antibody (e.g., 1

µg/mL).

Isolated CD8+ T cells are added to the wells.

Serially diluted ADG106 is added to the cells.

The cells are cultured for 96 hours.

T-cell proliferation is measured using a luminescent cell viability assay (e.g., CellTiter-Glo).

IFN-γ secretion in the supernatant is quantified by ELISA.

In Vivo Tumor Models (ADG106)
Syngeneic mouse models are used to evaluate the in vivo anti-tumor efficacy of ADG106.

Animal Models: BALB/c or C57BL/6 mice are implanted with syngeneic tumor cells (e.g.,

CT26 colon carcinoma, H22 liver cancer, or EMT6 breast cancer).

Treatment: Once tumors are established, mice are treated with ADG106, an isotype control

antibody, or vehicle via intraperitoneal injection. A typical dosing schedule is twice a week for

3 weeks.
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Efficacy Assessment: Tumor volumes are measured regularly to determine the extent of

tumor growth inhibition.

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be

harvested for analysis of immune cell infiltration (e.g., CD4+ and CD8+ T cells) by

immunohistochemistry.
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Caption: Simplified CD137 signaling pathway activated by its natural ligand or ADG106.
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Caption: General workflow for the preclinical validation of a CD137 agonist antibody.

Logical Relationship of CD137 Agonists
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Caption: Comparison of ADG106 with first-generation CD137 agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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